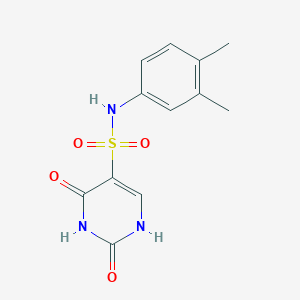
N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- "N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide" is a compound related to pyrimidine derivatives. These compounds are known for their biological importance due to their natural occurrence as components of nucleic acids.
Synthesis Analysis
- The synthesis of related pyrimidine derivatives often involves routes that can be applied to a variety of similar compounds. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was achieved through a process that has general applicability to the preparation of many substituted pyrimidines (Grivsky et al., 1980).
Molecular Structure Analysis
- The molecular structure of pyrimidine derivatives can be complex, often forming crystalline structures with specific hydrogen-bonded motifs. For example, in certain pyrimethamine and aminopyrimidine derivatives, protonated pyrimidine rings are hydrogen bonded to sulfonate groups, forming distinctive motifs (Balasubramani et al., 2007).
Chemical Reactions and Properties
- Pyrimidine derivatives can undergo various chemical reactions. For example, compounds like 5-hydroxy-6-(hydroxyalkyl)uracils can be converted into other structures such as spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines] under specific conditions (Sasson et al., 1983).
Physical Properties Analysis
- The physical properties of pyrimidine derivatives, including their crystalline structure, are often determined by intermolecular interactions. For instance, different pyrimidine compounds may exhibit unique hydrogen-bonded structures and conformations in their crystalline forms (Rodríguez et al., 2009).
Chemical Properties Analysis
- The chemical properties of pyrimidine derivatives can be influenced by their interaction with other molecules. For example, the immunotropic activity of certain pyrimidine compounds can be affected by their reaction with acids and bases in aqueous media (Ryzhova et al., 2010).
科学的研究の応用
Crystal Structure and Molecular Interactions
R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : This study focuses on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The research highlights the formation of hydrogen-bonded bimolecular ring motifs and the mimicry of carboxylate anions by sulfonate groups, showcasing the structural diversity and molecular interaction capabilities of pyrimidine derivatives (Balasubramani et al., 2007).
Cocrystal Design
Design of Cocrystals Involving Aminopyrimidines and Carboxylic Acids : This research illustrates the preparation and characterization of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. It demonstrates the structural versatility of pyrimidine derivatives in forming cocrystals through specific hydrogen bonding and highlights potential applications in material science and molecular design (Rajam et al., 2018).
Antioxidant Properties
Synthesis and Spectral Characterization of New Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes : This study explores the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and evaluates their antioxidant properties. It underscores the biological activity spectrum of pyrimidine derivatives, demonstrating their potential in developing antioxidant agents (Rani et al., 2012).
DNA Binding Activities
DNA Binding Activities of Pyrimidine-based Complexes : This research synthesized and characterized Co(III) and Cu(II) complexes with a pyrimidine-based Schiff base ligand, investigating their DNA binding abilities. The findings suggest the potential of pyrimidine derivatives in developing novel agents for DNA interaction studies, which could have implications in therapeutic and biochemical research (Pradhan et al., 2016).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-4-9(5-8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADPHIEPIMIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

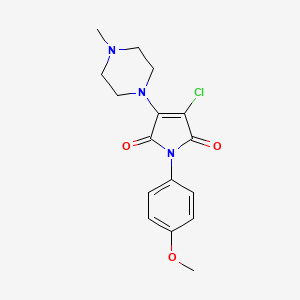
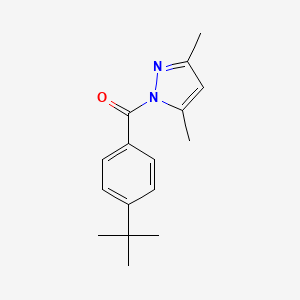
![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

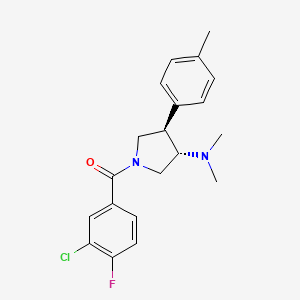
![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)
![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)
![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)
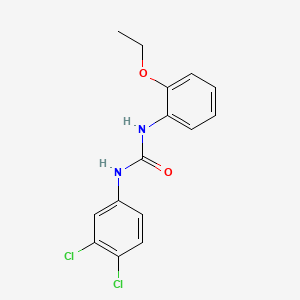
![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)


![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)